molecular formula C15H17FO3 B5056684 6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B5056684
M. Wt: 264.29 g/mol
InChI Key: JDXZIUAUPVXXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as FPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTD is a pyranone derivative that is synthesized through a simple and efficient process. In

Scientific Research Applications

FPTD has been found to have various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that FPTD exhibits cytotoxic effects on cancer cells, inhibiting their growth and inducing apoptosis. FPTD has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of FPTD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. FPTD has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
FPTD has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes involved in cancer cell growth. FPTD has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPTD is its simple and efficient synthesis method, making it a cost-effective candidate for further research. However, FPTD has some limitations, including its low solubility in water, which may affect its bioavailability and its potential use as a therapeutic agent.

Future Directions

There are several future directions for FPTD research, including its potential as an anti-cancer agent and its use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of FPTD and to optimize its chemical properties for use in therapeutic applications. Additionally, FPTD could be used as a tool for studying the activity of certain enzymes involved in cancer cell growth, providing valuable insights into the development of new cancer treatments.
Conclusion:
In conclusion, FPTD is a promising chemical compound that has potential applications in various fields, including its use as an anti-cancer agent and in the treatment of inflammatory diseases. The simple and efficient synthesis method of FPTD makes it a cost-effective candidate for further research, although its low solubility in water may present some limitations. Future research should focus on optimizing the chemical properties of FPTD and fully understanding its mechanism of action to unlock its full potential as a therapeutic agent.

Synthesis Methods

The synthesis of FPTD is a straightforward process that involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The resulting product is then treated with a reducing agent to form FPTD. This method has been found to be efficient and cost-effective, making FPTD a promising candidate for further research.

properties

IUPAC Name

6-(4-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-14(2)11(9-5-7-10(16)8-6-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXZIUAUPVXXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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